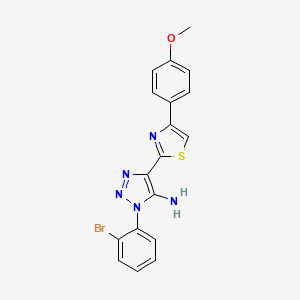

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide involves innovative methods that enhance the conjugation and functionality of the resulting molecules. One such method is the palladium-catalyzed aerobic oxidative dicarbonation reaction, which has been applied to N-(furan-2-ylmethyl) alkyne amides. This reaction utilizes alkynes with carbon nucleophiles from a furan ring and an acrylate or styrene as coupling partners to produce highly conjugated functionalized 2-pyridones. The significance of this method lies in its mild conditions and step economy, which are advantageous for synthesizing complex molecules efficiently .

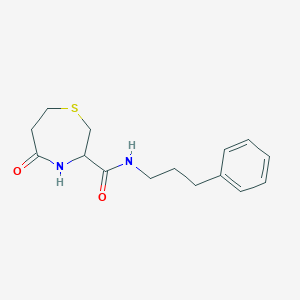

Molecular Structure Analysis

The molecular structure of compounds in this category, such as 2-pyridones, is characterized by a high degree of conjugation. This conjugation is evident in their ability to absorb shortwave radiation, as indicated by UV-vis absorption spectra. Such properties suggest potential applications in filtering harmful radiation, which is an important consideration for materials science and environmental protection .

Chemical Reactions Analysis

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide is a notable chemical reaction involving these compounds. This process has been achieved using marine and terrestrial fungi, including strains like Penicillium citrinum and Aspergillus sydowii. The reaction leads to the production of (R)-2-cyano-3-(furan-2-yl) propanamide with high isolated yield and enantiomeric excess (e.e.). The use of microwave radiation and green chemistry principles in this synthesis highlights the environmentally friendly approach to obtaining compounds with a CN-bearing stereogenic center .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. For instance, the absolute configuration of the biotransformation products, such as (R)-2-cyano-3-(furan-2-yl) propanamide, has been determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. Additionally, the tautomerization of these compounds to form achiral ketenimines in the presence of protic solvents has been observed and investigated, which is relevant for understanding their behavior in different chemical environments .

Scientific Research Applications

Enantioselective Synthesis

- Enantioselective Ene-Reduction : (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide derivatives were synthesized using green chemistry techniques, including microwave radiation and ene-reduction by various fungi. This resulted in compounds with a unique CN-bearing stereogenic center, useful in enantioselective organic synthesis (Jimenez et al., 2019).

Cytotoxic Agents Development

- Cytotoxicity in Cancer Research : A focused library of acrylamide analogs, including (E)-3-(furan-2-yl) derivatives, demonstrated potent cytotoxicity against various cancer cell lines. These compounds emerged as potential leads for developing new anticancer therapies (Tarleton et al., 2013).

Palladium-Catalyzed Alkenation

- Palladium-Catalyzed C–H Bond Functionalization : The compound was used in palladium-catalyzed alkenation of thiophenes and furans. This process involved direct oxidative coupling, yielding mono-alkenylated products, beneficial in advanced organic synthesis (Zhao et al., 2009).

Novel Applications in Medicine

- Inhibition of SARS Coronavirus Helicase : A novel chemical compound closely related to (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide was found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery has implications for developing new antiviral drugs (Lee et al., 2017).

Material Science and Chemistry

- Supramolecular Gelators : Pyrrole and furan-based pyridine/pyridinium bisamides, including (E)-3-(furan-2-yl) derivatives, have been synthesized as potential supramolecular gelators. These have applications in sensing and drug release, showcasing the compound's utility in material science (Panja et al., 2018).

Food Science

- Mitigating Acrylamide and Furan in Food : Research into reducing acrylamide and furan levels in food products, which are known toxic compounds, highlights the relevance of (E)-3-(furan-2-yl) derivatives in food safety and processing (Anese et al., 2013).

Synthesis and Structural Characterization

- Crystal Structures and Synthesis : Studies on the synthesis and structural characterization of related furan-2-yl-acrylamide derivatives provide insights into the molecular structure and potential applications of these compounds in various fields (Cheng et al., 2016).

Anxiolytic-like Activity in Mice

- Pharmacology : Derivatives of (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide showed anxiolytic-like activity in mice, indicating potential applications in treating anxiety disorders (Targowska-Duda et al., 2019).

Antineuropathic Pain Activity

- Neuropathic Pain Management : Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and derivatives indicated significant potential in managing neuropathic pain, suggesting new avenues in pain management (Arias et al., 2020).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbothioyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-11(6-5-10-4-3-9-16-10)13-12(17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,17)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZVXDBRDKZCPM-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)

![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)